molecular formula C6H8BrNS B13257844 4-(3-Bromopropyl)-1,3-thiazole

4-(3-Bromopropyl)-1,3-thiazole

Cat. No.: B13257844
M. Wt: 206.11 g/mol
InChI Key: ZSGPLWJJCRXBCX-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromopropyl group at the fourth position of the thiazole ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)-1,3-thiazole typically involves the reaction of 1,3-thiazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromopropyl)-1,3-thiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of thiazole.

    Oxidation: Products include thiazole sulfoxides and sulfones.

    Reduction: Products include thiazolidines.

Scientific Research Applications

4-(3-Bromopropyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can facilitate the formation of covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Comparison with Similar Compounds

    4-(3-Chloropropyl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Iodopropyl)-1,3-thiazole: Similar structure but with an iodine atom instead of bromine.

    4-(3-Methylpropyl)-1,3-thiazole: Similar structure but with a methyl group instead of bromine.

Uniqueness: 4-(3-Bromopropyl)-1,3-thiazole is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. The bromine atom also imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

4-(3-bromopropyl)-1,3-thiazole

InChI

InChI=1S/C6H8BrNS/c7-3-1-2-6-4-9-5-8-6/h4-5H,1-3H2

InChI Key

ZSGPLWJJCRXBCX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CCCBr

Origin of Product

United States

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